Cas no 163083-65-6 (methyl 6-methyl-1H-indole-3-carboxylate)

methyl 6-methyl-1H-indole-3-carboxylate structure
163083-65-6 structure
Nombre del producto:methyl 6-methyl-1H-indole-3-carboxylate
Número CAS:163083-65-6
MF:C11H11NO2
Megavatios:189.210542917252
MDL:MFCD06204260
CID:1107212
PubChem ID:15227700

methyl 6-methyl-1H-indole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 6-methyl-1H-Indole-3-carboxylic acid methyl ester
    • Methyl 6-methyl-1H-indole-3-carboxylate
    • 6-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • 1H-Indole-3-carboxylic acid, 6-Methyl-, Methyl ester
    • CHEMBL4862520
    • BDBM50577596
    • CS-0048924
    • SCHEMBL6588128
    • DB-064485
    • Methyl 6-Methylindole-3-carboxylate
    • 163083-65-6
    • SY058855
    • AS-53812
    • methyl6-methyl-1H-indole-3-carboxylate
    • AKOS006237634
    • A919898
    • MFCD06204260
    • P17154
    • PB40986
    • methyl 6-methyl-1H-indole-3-carboxylate
    • MDL: MFCD06204260
    • Renchi: InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3
    • Clave inchi: NJLDFQYDDBCJGG-UHFFFAOYSA-N
    • Sonrisas: CC1=CC2=C(C=C1)C(=CN2)C(=O)OC

Atributos calculados

  • Calidad precisa: 189.078978594g/mol
  • Masa isotópica única: 189.078978594g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 229
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 42.1Ų
  • Xlogp3: 2.9

Propiedades experimentales

  • Denso: 1.212

methyl 6-methyl-1H-indole-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D915770-5g
Methyl 6-Methylindole-3-carboxylate
163083-65-6 95%
5g
$650 2024-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M174683-1g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
1g
¥2210.90 2023-09-01
eNovation Chemicals LLC
D586139-5G
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
5g
$165 2024-07-21
abcr
AB486700-250 mg
Methyl 6-methyl-1H-indole-3-carboxylate; .
163083-65-6
250MG
€93.80 2023-04-20
abcr
AB486700-5 g
Methyl 6-methyl-1H-indole-3-carboxylate; .
163083-65-6
5g
€345.60 2023-04-20
Ambeed
A317314-1g
Methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 98%
1g
$40.0 2025-02-21
Chemenu
CM148957-5g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 95%+
5g
$785 2023-02-02
1PlusChem
1P001U5F-250mg
1H-Indole-3-carboxylic acid, 6-Methyl-, Methyl ester
163083-65-6 98%
250mg
$12.00 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1199-5g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
5g
¥837.0 2024-04-23
A2B Chem LLC
AA84931-250mg
Methyl 6-methyl-1h-indole-3-carboxylate
163083-65-6 98%
250mg
$11.00 2024-04-20

methyl 6-methyl-1H-indole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Referencia
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Referencia
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Referencia
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Referencia
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 6-methyl-1H-indole-3-carboxylate Raw materials

methyl 6-methyl-1H-indole-3-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:163083-65-6)methyl 6-methyl-1H-indole-3-carboxylate
A919898
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):167.0/586.0